a-Ethylcinnamaldehyde

Description

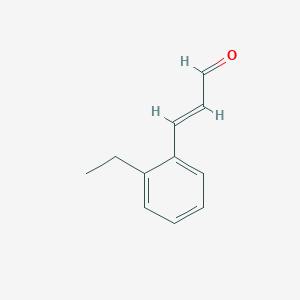

α-Ethylcinnamaldehyde (IUPAC name: (2E)-3-phenyl-2-ethylpropenal) is an α-substituted derivative of cinnamaldehyde, where an ethyl group replaces the hydrogen atom at the α-position of the propenal chain. This structural modification significantly alters its physicochemical properties and reactivity compared to cinnamaldehyde. The compound belongs to the class of α,β-unsaturated aldehydes, which are widely studied for their applications in fragrances, flavorings, and organic synthesis. Its systematic naming follows replacement (“a”) nomenclature principles, where the ethyl group is prioritized as a substituent at the α-position .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(E)-3-(2-ethylphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-9H,2H2,1H3/b8-5+ |

InChI Key |

WTLFSSCVUTYPAD-VMPITWQZSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1/C=C/C=O |

Canonical SMILES |

CCC1=CC=CC=C1C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: a-Ethylcinnamaldehyde can be synthesized through the reaction of aromatic aldehydes with n-Bu3N (tributylamine) in the presence of TiCl4 (titanium tetrachloride). This reaction typically yields a-ethylcinnamaldehydes in 18-31% yield . The reaction conditions involve the use of aromatic aldehydes and n-Bu3N in the presence of TiCl4, which acts as a catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis involving aromatic aldehydes and TiCl4 can be scaled up for industrial applications, considering the reaction’s efficiency and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions: a-Ethylcinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of a-ethylcinnamic acid.

Reduction: Formation of a-ethylcinnamyl alcohol.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

a-Ethylcinnamaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: Used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of a-Ethylcinnamaldehyde involves its interaction with molecular targets and pathways. It is known to exert its effects through the modulation of various biochemical pathways, including:

Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Pathways: Disrupting microbial cell membranes and inhibiting microbial growth.

Comparison with Similar Compounds

Cinnamaldehyde (Parent Compound)

- Molecular Formula : C₉H₈O

- Structure : (2E)-3-phenylprop-2-enal

- Key Differences :

α-Methyl-trans-Cinnamaldehyde

- Molecular Formula : C₁₀H₁₀O

- Structure : (2E)-3-phenyl-2-methylpropenal

- Key Differences :

- Methyl group at the α-position instead of ethyl.

- Experimental Data : In bioactivity studies, α-methyl-trans-cinnamaldehyde demonstrated moderate antimicrobial activity (e.g., 35.4 ± 7.3% inhibition in specific assays), suggesting alkyl chain length influences potency .

- Lower lipophilicity compared to α-Ethylcinnamaldehyde due to shorter substituent.

Ethyl Cinnamate

- Molecular Formula : C₁₁H₁₂O₂

- Structure : Ethyl ester of cinnamic acid

- Key Differences :

- Ester functional group instead of aldehyde.

- Physical Properties :

- Specific Gravity: 1.045–1.051

- Refractive Index: 1.558–1.560

- Applications: Used as a flavoring agent and fragrance component .

- Less reactive than α-Ethylcinnamaldehyde due to the absence of an α,β-unsaturated aldehyde moiety.

α-Hexylcinnamaldehyde

- Molecular Formula : C₁₅H₂₀O

- Structure : (2E)-3-phenyl-2-hexylpropenal

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties

Table 2: Bioactivity Comparison (Representative Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.